molecular formula C5H5ClN2 B1314200 4-Chloro-5-methylpyrimidine CAS No. 51957-32-5

4-Chloro-5-methylpyrimidine

Cat. No. B1314200
CAS RN: 51957-32-5
M. Wt: 128.56 g/mol
InChI Key: RPDVPWWBNQKLAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chloro-5-methylpyrimidine involves various methods, including cyclization reactions. One common approach is the reaction between 4-chloro-2,5-dimethylpyrimidine and an appropriate reagent. Detailed synthetic pathways can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered pyrimidine ring with chlorine and methyl substituents. The IUPAC name for this compound is This compound . You can visualize its structure using software tools like Avogadro , Pymol , or Chimera .


Chemical Reactions Analysis

This compound participates in various chemical reactions due to its functional groups. Some notable reactions include nucleophilic substitutions, condensations, and cyclizations. Researchers have explored its reactivity in the context of pharmaceutical synthesis and material science .


Physical And Chemical Properties Analysis

  • Inert Atmosphere : It is recommended to store this compound under an inert atmosphere .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • DFT, Molecular Docking, and Spectroscopic Analysis : A comprehensive study on a molecule closely related to 4-Chloro-5-methylpyrimidine, focusing on its molecular structure, chemical activity, and potential biological activity using experimental and theoretical techniques. This research highlights its significance in medicinal chemistry, particularly as an antihypertensive agent (S. Aayisha et al., 2019).

  • Alkynylation under Pd/C–Copper Catalysis : A study reported the regioselective synthesis of 4- and 5-alkynylpyrimidines from 5-bromo-4-chloro-6-methylpyrimidines, showcasing the chemical reactivity and synthetic utility of halo pyrimidines in constructing complex molecular architectures (M. Pal et al., 2006).

  • Synthesis and Antibacterial Evaluation of Thiazolo[4,5-d]pyrimidines : Demonstrating the synthetic versatility of 4-amino-5-bromo-2-chloro-6-methylpyrimidine in generating thiazolo[4,5-d]pyrimidines with potential antibacterial properties. This application underscores the role of chloro-methylpyrimidine derivatives in medicinal chemistry and drug development (M. Rahimizadeh et al., 2011).

  • Process Chemistry and Synthesis of Intermediates : Detailed studies on the synthesis of 4,6-dichloro-2-methylpyrimidine and 4,6-dihydroxy-2-methylpyrimidine, showcasing the importance of this compound derivatives in the synthesis of pharmaceuticals and high explosives. These studies reveal the compound's critical role as an intermediate in various industrial applications (R. Patil et al., 2008; Guo Lei-ming, 2012).

Biological Applications and Molecular Studies

  • Antiviral and Anticancer Activities : Research on pyrimidine derivatives including 4-amino-5-((4-chlorophenyl)diazenyl)-6-(alkylamino)-1-methylpyrimidin-2-ones, demonstrating their potential as HIV and Kinesin Eg5 inhibitors. These studies highlight the biological significance and therapeutic potential of modified this compound compounds in treating infectious diseases and cancer (N. Al-Masoudi et al., 2014).

  • DNA Binding and Antimicrobial Properties : Investigations into Schiff base complexes derived from this compound analogs, revealing their DNA-binding capabilities and antimicrobial activities. Such studies underscore the compound's utility in developing novel therapeutic agents with targeted molecular interactions (Maram T. Basha et al., 2019).

Mechanism of Action

The specific biological mechanism of action for 4-Chloro-5-methylpyrimidine depends on its application. It may act as a precursor in the synthesis of other compounds or exhibit specific interactions with enzymes, receptors, or cellular components. Further studies are needed to elucidate its precise mechanisms .

Safety and Hazards

  • Precautionary Measures : Use appropriate personal protective equipment (PPE) when working with this compound. Avoid inhalation, ingestion, and direct skin contact. Follow safety guidelines provided in the Material Safety Data Sheet (MSDS) .

Future Directions

Research on 4-Chloro-5-methylpyrimidine continues to explore its applications in drug discovery, agrochemicals, and materials science. Investigating its biological activity, potential derivatives, and novel synthetic routes will pave the way for future advancements .

For more detailed information, refer to the relevant peer-reviewed papers and technical documents .

properties

IUPAC Name

4-chloro-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c1-4-2-7-3-8-5(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDVPWWBNQKLAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30520125
Record name 4-Chloro-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30520125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51957-32-5
Record name 4-Chloro-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30520125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-5-methylpyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the regioselectivity challenges associated with synthesizing 4-chloro-5-methylpyrimidine, and how can they be addressed?

A1: Synthesizing this compound presents a regioselectivity challenge when using 2,4-dichloropyrimidine as a starting material. [, ] Reactions with N-substituted cyclic amines can yield both 2-amino-4-chloro-5-methylpyrimidines (the desired product) and the isomeric 4-amino-2-chloro-5-methylpyrimidines. This occurs because both the 2- and 4- positions of 2,4-dichloropyrimidine are susceptible to nucleophilic attack.

Q2: What are the advantages of the two-step synthesis of this compound from 4,6-dichloro-5-methylpyrimidine?

A2: Synthesizing this compound from 4,6-dichloro-5-methylpyrimidine, as described in the research, offers several advantages. [] This two-step approach boasts a high total product yield of 91%, indicating its efficiency and cost-effectiveness for potential industrial production.

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